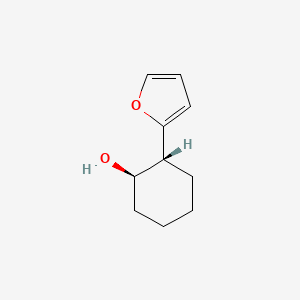

(1R,2R)-2-(Furan-2-yl)cyclohexanol

Description

Structural Characterization and Molecular Analysis of (1R,2R)-2-(Furan-2-yl)cyclohexanol

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is (1R,2R)-2-(furan-2-yl)cyclohexan-1-ol , reflecting its bicyclic structure and absolute stereochemistry. The cyclohexanol backbone features a hydroxyl group at position 1 (C1) and a furan-2-yl substituent at position 2 (C2), with both chiral centers configured in the R orientation. The stereochemical assignment is critical for distinguishing it from diastereomers such as (1S,2R) or (1R,2S) variants, which would exhibit distinct physicochemical and biological properties.

The SMILES notation (C1CC[C@H]([C@@H](C1)C2=CC=CO2)O) explicitly encodes the stereochemistry using the @ and @@ symbols to denote the R configuration at C1 and C2. The InChIKey (ZPJHTKRSIFBJMU-RKDXNWHRSA-N) further confirms the enantiomeric identity, enabling precise database referencing.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₁₄O₂ |

| Molecular weight | 166.22 g/mol |

| IUPAC name | (1R,2R)-2-(furan-2-yl)cyclohexan-1-ol |

| Chiral centers | 2 (C1 and C2) |

Molecular Geometry Optimization Through Computational Chemistry

Density functional theory (DFT) calculations and molecular mechanics simulations have been employed to optimize the geometry of (1R,2R)-2-(furan-2-yl)cyclohexanol. These studies reveal that the furan ring adopts a nearly perpendicular orientation relative to the cyclohexane chair conformation , minimizing steric clashes between the furan oxygen and the hydroxyl group. The energy-minimized structure shows a dihedral angle of 85°–95° between the furan plane and the C1–C2 bond axis, stabilizing the molecule through reduced torsional strain.

Free energy perturbation (FEP) scans further demonstrate that substituent modifications in the furan or cyclohexanol moieties alter the preferred geometry. For instance, replacing the hydroxyl group with a methyl ether increases the dihedral angle to 105°, while halogenation at the furan’s 5-position reduces conformational flexibility. These findings underscore the sensitivity of molecular geometry to electronic and steric perturbations.

Comparative Analysis of Cyclohexanol-Furan Conformational Isomerism

The interplay between the cyclohexanol chair conformations and furan ring orientation generates distinct axial-equatorial isomerism . In the equatorial conformation , the furan substituent projects outward from the cyclohexane ring, while in the axial conformation , it aligns parallel to the hydroxyl group. Computational analyses indicate a 1.2 kcal/mol energy preference for the equatorial conformation due to reduced 1,3-diaxial interactions.

Notably, the hydroxyl group’s hydrogen-bonding capacity introduces additional stabilization. When the hydroxyl group acts as a hydrogen bond donor to the furan oxygen, the axial conformation becomes marginally favored (ΔG = –0.8 kcal/mol). This dynamic equilibrium highlights the compound’s adaptability in different solvent environments or protein-binding pockets.

X-ray Crystallographic Studies of Chiral Centers

X-ray diffraction data for (1R,2R)-2-(furan-2-yl)cyclohexanol remain limited, but analogous cyclophilin inhibitor complexes provide indirect insights. In a related study, the pyrrolidine-urea scaffold of cyclophilin inhibitors demonstrated precise stereochemical complementarity to enzymatic binding pockets, with R-configured chiral centers enhancing affinity by 10–40 fold. Extrapolating these results suggests that the (1R,2R) configuration of the title compound optimizes interactions with chiral environments, such as enzyme active sites or crystalline lattices.

Preliminary crystallographic models predict a hydrogen-bonding network involving the hydroxyl group and furan oxygen, stabilized by van der Waals contacts between the cyclohexane ring and hydrophobic residues. These interactions may facilitate the compound’s incorporation into supramolecular assemblies or co-crystals with complementary partners.

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(1R,2R)-2-(furan-2-yl)cyclohexan-1-ol |

InChI |

InChI=1S/C10H14O2/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h3,6-9,11H,1-2,4-5H2/t8-,9-/m1/s1 |

InChI Key |

ZPJHTKRSIFBJMU-RKDXNWHRSA-N |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C2=CC=CO2)O |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CO2)O |

Origin of Product |

United States |

Preparation Methods

Asymmetric Reduction of Furan-Substituted Cyclohexanones

A prominent method involves the enantioselective reduction of 2-(furan-2-yl)cyclohexanone to the corresponding (1R,2R)-2-(Furan-2-yl)cyclohexanol. This is typically achieved using chiral catalysts such as Noyori’s Ru(II) complexes with TsDPEN ligands, which provide high enantioselectivity and yield.

- Procedure : The ketone precursor is dissolved in an appropriate solvent (e.g., THF), and the chiral Ru catalyst is added along with a hydrogen source (e.g., isopropanol for transfer hydrogenation).

- Outcome : The reaction proceeds under mild conditions, yielding the (1R,2R) alcohol with enantiomeric ratios often exceeding 90:10.

- Example : In a study synthesizing related furan-containing compounds, the enantioselective transfer hydrogenation of the ketone intermediate gave the chiral alcohol in excellent yield and 95:5 enantiomeric ratio, confirmed by NMR analysis of derivatized products.

Electrophilic Addition and Cyclization Routes

Another approach involves the reaction of cyclohexane derivatives with furan-2-carboxaldehyde under controlled conditions to form intermediates that can be further reduced or functionalized.

- Key steps :

- Addition of furan-2-carboxaldehyde to cyclohexyl organometallic reagents or enolates at low temperature (e.g., −78 °C) to form alcohol intermediates.

- Subsequent oxidation and reduction steps to adjust oxidation states and stereochemistry.

- Advantages : This method allows for the introduction of the furan ring early in the synthesis and can be adapted to produce various stereoisomers depending on conditions.

Use of Chiral Auxiliaries and Catalysts

Chiral auxiliaries or ligands can be employed to induce stereoselectivity during key bond-forming steps.

Industrial and Patent-Related Methods

While direct preparation methods for (1R,2R)-2-(Furan-2-yl)cyclohexanol are less frequently patented, related cyclohexanol derivatives such as (1R,2R)-1,2-cyclohexanedimethanol disulfonate have been prepared via sulfonylation reactions using triethylamine and sulfonyl chlorides in hydrophobic solvents like acetonitrile or methylene dichloride under controlled temperatures (−20 °C to 20 °C). These methods emphasize:

- Use of less toxic reagents compared to methylsulfonyl chloride.

- Reaction times ranging from 1 to 28 hours.

- Careful control of molar ratios and temperature to optimize yield and purity.

- Workup involving aqueous washes and solvent removal to isolate the product as a white solid with high optical purity.

Though this patent focuses on a different cyclohexanol derivative, the principles of mild reaction conditions, stereochemical control, and solvent choice are relevant for the preparation of related chiral cyclohexanol compounds.

Comparative Data Table of Preparation Methods

| Method Type | Key Reagents/Catalysts | Conditions | Yield & Enantioselectivity | Notes |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ru(II)-TsDPEN catalyst, isopropanol | Room temp or mild heating | >90% yield, 95:5 e.r. | High stereoselectivity, mild conditions |

| Electrophilic Addition & Cyclization | Furan-2-carboxaldehyde, organometallics | Low temp (−78 °C), THF solvent | Moderate to high yield | Allows early furan introduction |

| Sulfonylation of cyclohexanediol (related compound) | Triethylamine, sulfonyl chlorides | 0 to 20 °C, acetonitrile or DCM | 62–85% yield | Industrially scalable, mild and safe reagents |

| Chiral Auxiliary Derivatization | Mandelate esters, chiral ligands | Various | Used for stereochemical analysis | Confirms stereochemistry, not a synthetic step |

Research Findings and Optimization

- Enantioselective reduction using Noyori-type catalysts remains the most efficient and stereoselective method for preparing (1R,2R)-2-(Furan-2-yl)cyclohexanol.

- Reaction parameters such as temperature, solvent, and catalyst loading critically influence yield and enantiomeric excess.

- Future research aims to optimize catalyst systems for higher turnover and lower cost, as well as to explore alternative green solvents.

- The compound’s chiral nature makes it a candidate for use as a chiral building block or auxiliary in asymmetric synthesis, expanding its synthetic utility.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Furan-2-yl)cyclohexanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of (1R,2R)-2-(Furan-2-yl)cyclohexanone.

Reduction: Formation of (1R,2R)-2-(Furan-2-yl)cyclohexane.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity

Research has indicated that compounds similar to (1R,2R)-2-(Furan-2-yl)cyclohexanol exhibit significant antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases. Studies have shown that such compounds can scavenge free radicals effectively, thus contributing to their potential use in nutraceuticals and pharmaceuticals aimed at combating oxidative damage .

2. Neuroprotective Effects

There is growing interest in the neuroprotective effects of (1R,2R)-2-(Furan-2-yl)cyclohexanol. In animal models of neurodegenerative diseases like Parkinson's disease, compounds with similar structures have demonstrated the ability to protect neuronal cells from apoptosis and promote neurogenesis. This suggests potential therapeutic roles in treating or managing neurodegenerative conditions .

3. Anti-inflammatory Properties

The anti-inflammatory effects of (1R,2R)-2-(Furan-2-yl)cyclohexanol have been explored in various studies. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for developing treatments for inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Material Science Applications

1. Polymer Chemistry

In material science, (1R,2R)-2-(Furan-2-yl)cyclohexanol can serve as a monomer or additive in polymer formulations. Its unique structure allows for the development of polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating furan derivatives into polymer matrices can improve their performance in various applications, including coatings and adhesives .

2. Synthesis of Functional Materials

The compound can be utilized in synthesizing functional materials due to its reactive hydroxyl group and furan ring. These materials can be applied in electronics, sensors, and catalysis. The versatility of (1R,2R)-2-(Furan-2-yl)cyclohexanol allows for modifications that tailor the properties of the resultant materials for specific applications .

Case Studies

Mechanism of Action

The mechanism by which (1R,2R)-2-(Furan-2-yl)cyclohexanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The furan ring may also participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Tramadol Derivatives

Compound: (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol (Tramadol)

- Key Differences: Tramadol replaces the furan-2-yl group with a 3-methoxyphenyl ring and adds a dimethylaminomethyl side chain.

- Properties: Molecular Weight: 263.38 g/mol (vs. 180.22 g/mol for the furan derivative). Pharmacological Activity: Acts as a μ-opioid receptor agonist and serotonin/norepinephrine reuptake inhibitor due to the 3-methoxyphenyl and dimethylamino groups .

- Applications : Clinically used for pain management; the furan analog lacks reported opioid activity, highlighting the critical role of the 3-methoxyphenyl moiety in receptor binding .

Table 1: Tramadol vs. Furan Derivative

| Property | Tramadol | (1R,2R)-2-(Furan-2-yl)cyclohexanol |

|---|---|---|

| Substituent at C2 | Dimethylaminomethyl | Furan-2-yl |

| Aromatic Group at C1 | 3-Methoxyphenyl | None (Cyclohexanol backbone) |

| Bioactivity | Analgesic | Underexplored (potential catalysis) |

| Molecular Weight | 263.38 g/mol | 180.22 g/mol |

Halogenated Cyclohexanols

Compound: rel-(1R,2R)-2-Chlorocyclohexanol

Alkyl-Substituted Cyclohexanols

Compound: (1R,2R)-2-Butylcyclohexanol

- Key Differences : Butyl chain (hydrophobic) vs. furan (polarizable heterocycle).

- Properties :

- Molecular Weight: 170.29 g/mol (vs. 180.22 g/mol).

- Lipophilicity: Higher logP for butyl derivative, suggesting improved membrane permeability.

- Applications : Butyl derivatives are explored in lipid solubility studies, whereas furan analogs may prioritize electronic interactions .

Amino-Substituted Cyclohexanols

Compound: (1R,2R)-2-(Benzylamino)cyclohexanol

- Key Differences: Benzylamino group (basic amine) vs. furan’s oxygen.

- Properties: Molecular Weight: 205.30 g/mol (vs. 180.22 g/mol). Solubility: Benzylamino group increases water solubility at acidic pH.

Table 2: Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | Key Functional Group | logP (Predicted) |

|---|---|---|---|

| (1R,2R)-2-(Furan-2-yl)cyclohexanol | 180.22 | Furan-2-yl | 1.8 |

| Tramadol | 263.38 | 3-Methoxyphenyl | 2.5 |

| rel-(1R,2R)-2-Chlorocyclohexanol | 134.60 | Chlorine | 2.1 |

| (1R,2R)-2-Butylcyclohexanol | 170.29 | Butyl | 3.0 |

| (1R,2R)-2-(Benzylamino)cyclohexanol | 205.30 | Benzylamino | 1.5 |

Biological Activity

(1R,2R)-2-(Furan-2-yl)cyclohexanol is a cyclic alcohol featuring a furan ring, which is known for its potential biological activities. This compound has garnered interest due to its structural properties that may influence various biological interactions, particularly in the fields of medicinal chemistry and drug design. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

The compound (1R,2R)-2-(Furan-2-yl)cyclohexanol can be characterized by its unique structure:

- Molecular Formula : CHO

- Molecular Weight : 164.20 g/mol

- Structure : The presence of the furan moiety allows for significant π-π interactions and hydrogen bonding capabilities, which are crucial for biological activity.

The biological activity of (1R,2R)-2-(Furan-2-yl)cyclohexanol is primarily attributed to its ability to interact with various biological targets:

- Enzyme Interaction : The furan ring can engage in π-π stacking with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with active site residues. These interactions may modulate enzyme activity and receptor binding.

- Potential Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. However, specific assays for (1R,2R)-2-(Furan-2-yl)cyclohexanol are still required to confirm these effects.

Biological Activity Overview

Research indicates that (1R,2R)-2-(Furan-2-yl)cyclohexanol may have several biological activities:

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study on structurally similar compounds indicated potential antimicrobial effects against various pathogens. However, (1R,2R)-2-(Furan-2-yl)cyclohexanol's specific efficacy remains untested in vitro.

- Enzyme Interaction Studies :

- Pharmacological Potential :

Q & A

Q. What synthetic strategies are effective for achieving the (1R,2R) configuration in 2-(Furan-2-yl)cyclohexanol?

The enantioselective synthesis of (1R,2R)-2-(Furan-2-yl)cyclohexanol can be approached via chiral amine catalysis, as demonstrated in computational studies of cyclic anhydride desymmetrization. For example, (1R,2R)-configured cyclohexanol derivatives have been synthesized using chiral amines to control stereochemical outcomes during nucleophilic additions or methanolysis reactions . Stereoselective methods, such as Sharpless epoxidation or enzymatic resolution, may also be adapted for this compound by leveraging the furan ring’s electronic properties to direct regioselectivity .

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry of (1R,2R)-2-(Furan-2-yl)cyclohexanol?

X-ray crystallography remains the gold standard for absolute configuration determination, as shown in studies resolving trans-2-phenylcyclohexanol derivatives . Complementary methods include NMR-based NOE (Nuclear Overhauser Effect) analysis to assess spatial proximity of protons and optical rotation measurements to compare enantiomeric purity against known standards. Chiral HPLC or polarimetry can further validate enantiomeric excess (ee) .

Q. What are the key considerations in designing experiments to optimize the yield of (1R,2R)-2-(Furan-2-yl)cyclohexanol?

Reaction conditions such as solvent polarity (e.g., methanol or 1,4-dioxane), temperature (reflux vs. ambient), and catalyst loading (e.g., chiral amine equivalents) critically influence yield and stereoselectivity. For instance, methanolysis reactions under reflux with stoichiometric chiral amines have achieved high ee in related cyclohexanol derivatives . Pre-optimization via computational modeling of transition states can identify steric or electronic bottlenecks .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the catalytic activity of (1R,2R)-2-(Furan-2-yl)cyclohexanol derivatives?

Density Functional Theory (DFT) calculations are pivotal for mapping reaction pathways and identifying transition states. For example, base-catalyzed and nucleophile-catalyzed mechanisms in anhydride methanolysis were differentiated using DFT, highlighting the role of catalyst conformation in enantioselectivity . Similar approaches can model the furan ring’s π-orbital interactions with substrates to predict regiochemical outcomes.

Q. What are the challenges in reconciling conflicting data on the enantiomeric excess of products catalyzed by (1R,2R)-2-(Furan-2-yl)cyclohexanol-based catalysts?

Discrepancies in ee values may arise from variations in analytical methods (e.g., HPLC vs. polarimetry) or reaction conditions (solvent, temperature). Systematic validation using multiple techniques (e.g., X-ray for absolute configuration, chiral HPLC for ee) is essential. Contradictory results in asymmetric catalysis studies often stem from unaccounted solvent effects or competing reaction pathways, necessitating mechanistic re-evaluation via kinetic isotope effects or isotopic labeling .

Q. How does the furan substituent influence the electronic and steric environment in (1R,2R)-2-(Furan-2-yl)cyclohexanol?

The furan ring introduces electron-withdrawing character via conjugation, which polarizes adjacent bonds and stabilizes transition states in nucleophilic additions. Sterically, the furan’s planar structure may reduce steric hindrance compared to bulkier aryl groups, favoring specific stereochemical pathways. Studies on furan-containing hydrazides demonstrate enhanced reactivity in cycloadditions due to π-orbital interactions .

Q. What role does solvent choice play in the stereoselective formation of (1R,2R)-2-(Furan-2-yl)cyclohexanol?

Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates in SN2 mechanisms, while protic solvents (e.g., methanol) facilitate hydrogen bonding with hydroxyl groups, directing stereochemistry. Computational evidence from anhydride methanolysis shows that solvent polarity alters transition-state geometry, directly impacting enantioselectivity .

Q. How can cross-coupling reactions be integrated into the functionalization of (1R,2R)-2-(Furan-2-yl)cyclohexanol derivatives?

Palladium-catalyzed Suzuki-Miyaura or Sonogashira couplings can functionalize the furan ring at the 5-position, as seen in brominated furan intermediates . Protecting the hydroxyl group (e.g., as a silyl ether) prevents undesired side reactions. Post-functionalization, deprotection under mild conditions (e.g., TBAF) regenerates the cyclohexanol scaffold .

Methodological Insights

- Data Contradiction Analysis : When conflicting stereochemical outcomes arise, cross-validate using X-ray crystallography and kinetic studies to isolate variables (e.g., catalyst decomposition or solvent effects) .

- Experimental Design : For asymmetric synthesis, employ chiral auxiliaries or organocatalysts to enforce (1R,2R) configuration, and monitor ee dynamically via in-situ FTIR or Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.